3-Methoxyflavone

Übersicht

Beschreibung

3-Methoxyflavone is a type of flavonoid, a class of compounds with various biological activities . It’s not found naturally in plants but serves as a model molecule for studying certain biological phenomena .

Synthesis Analysis

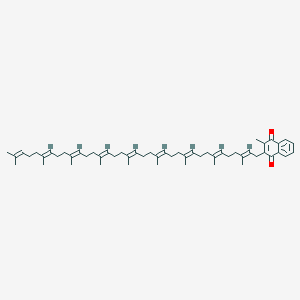

The synthesis of 3-Methoxyflavone involves the reaction of 3-hydroxyflavone or 3-hydroxybenzoflavone with potassium carbonate in acetone, followed by the addition of methyl iodide . This mixture is then refluxed for 24 hours .Molecular Structure Analysis

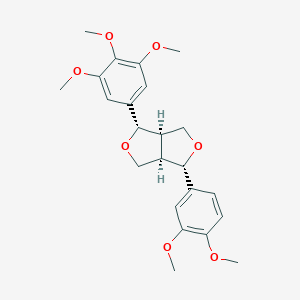

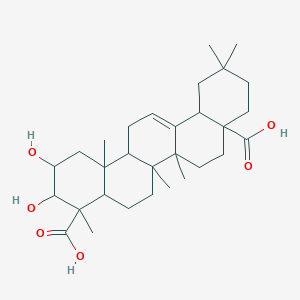

3-Methoxyflavone has a molecular formula of C16H12O3, an average mass of 252.265 Da, and a monoisotopic mass of 252.078644 Da . The molecule’s structure has been obtained by AM1 calculations at the state of an isolated molecule and compared to crystallographic data .Chemical Reactions Analysis

Methoxylated flavones, including 3-Methoxyflavone, exhibit various biological activities due to their unique oxygenation and methoxylation patterns . For example, they can undergo enzymatic oxygenation, resulting in the formation of hemiacetal in position 3 of the A ring, which is then esterified with myristic acid .Physical And Chemical Properties Analysis

3-Methoxyflavone has a density of 1.3±0.1 g/cm3, a boiling point of 408.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 192.4±15.1 °C .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

3-Methoxyflavone has been studied for its potential antitumor effects. Research using cancer cell lines indicated that 3-hydroxyflavone, which is structurally similar to 3-Methoxyflavone, showed strong antitumor activity .

Prevention of Parthanatos

Some methoxyflavones, including 3-Methoxyflavone, have been reported to have the ability to prevent parthanatos, a type of programmed cell death .

Glycosylation Studies

3-Methoxyflavone has been used as a substrate in glycosylation studies. These studies are significant for understanding the biological activities and properties of flavonoid glycosides compared to their aglycones .

Safety And Hazards

3-Methoxyflavone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

3-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIANDVQAMEDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222751 | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyflavone | |

CAS RN |

7245-02-5 | |

| Record name | 3-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methoxyflavone?

A1: 3-Methoxyflavone has the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol. []

Q2: Are there any characteristic spectroscopic data points for 3-Methoxyflavone?

A2: Yes, the 1H NMR spectrum of 3-Methoxyflavone typically exhibits singlets at δ 3.8 ppm for the methoxy group. [] Additionally, IR spectra usually show bands at 1620-1640 cm-1 (C=O). []

Q3: How does the presence of a methoxy group at position 3 affect the biological activity of flavones?

A3: Studies suggest that 3-methoxyflavones can be more potent than their non-methoxy counterparts. For example, substituted 3-methoxyflavones have demonstrated greater potency compared to 3-O-methylquercetin. [] The 3-methoxy group is particularly important for antiviral activity against picornaviruses. [, ]

Q4: What is the impact of hydroxyl groups on the antioxidant activity of 3-methoxyflavones?

A4: The number and position of hydroxyl groups can significantly impact antioxidant activity. For instance, 5,7,4′-trihydroxy-3,6-dimethoxyflavone (1) and 5,7,4′-trihydroxy-3,3′-dimethoxyflavone (2) exhibited significant radical-scavenging activity. [, ]

Q5: How does methylation at the C-5 or C-7 hydroxyl group affect antioxidant activity in 3-methoxyflavones?

A5: Methylation at these positions can decrease antioxidant activity. Research showed that the presence of free hydroxyl groups at the C-5 and C-7 positions contributes to higher antioxidant capacity. [, ]

Q6: Does prenylation of stilbenes influence their cytotoxic effects?

A6: Research suggests that prenylation can increase cytotoxic activity. A study found that the prenylated stilbene 4′-(2-methyl-2-buten-4-yl)oxyresveratrol (6) displayed strong cytotoxic effects against murine leukemia P-388 cells. []

Q7: What are some of the reported biological activities of 3-Methoxyflavones?

A7: 3-Methoxyflavones have shown antiviral [, ], antioxidant [, ], anti-inflammatory [, ], and α-amylase inhibitory activities [, ]. They have also demonstrated antifungal activity against specific fungi like Cladosporium herbarum. []

Q8: Which diseases have 3-methoxyflavones been implicated in potentially treating due to their antioxidant properties?

A8: Due to their antioxidant activity, 3-methoxyflavones are suggested to have potential in treating diseases associated with oxidative stress, such as ischemia, inflammation, and cancer. []

Q9: How do 3-methoxyflavones exert their antiviral effects against viruses like poliovirus?

A9: Research suggests that 3-methoxyflavones can protect host cells from viral-induced shutdown of cellular protein synthesis. This protective effect was observed in studies with poliovirus. []

Q10: What specific enzymes can be inhibited by 3-methoxyflavones, and what are the implications of this inhibition?

A10: 3-Methoxyflavones have been shown to inhibit α-amylase [, ] and xanthine oxidase (XOD). [] Inhibiting α-amylase can have implications for managing blood sugar levels, while XOD inhibition is relevant in treating gout.

Q11: What are some methods for synthesizing 3-Methoxyflavones?

A11: Several methods exist for synthesizing 3-Methoxyflavones, including:

- Condensation of 2'-hydroxychalcones with alkaline hydrogen peroxide (Algar-Flynn-Oyamada oxidation) followed by methylation. []

- Synthesis via 1-(2-hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones as key intermediates. []

- Modified Baker-Venkataraman rearrangement using a solid base and a phase-transfer catalyst. []

Q12: Can you describe the synthesis of 3-methoxyflavones involving the Baker-Venkataraman rearrangement?

A12: This method involves treating an o-hydroxyacetophenone derivative with an aromatic acid chloride in the presence of a base to yield a 1,3-diketone. This diketone is then cyclized under acidic conditions to form the desired 3-methoxyflavone. []

Q13: Are there alternative synthetic routes to obtain specific 3-Methoxyflavone derivatives?

A13: Yes, for example, 5,6,7-trihydroxy-3-methoxyflavones can be synthesized from 6-hydroxy-3,5,7-trimethoxyflavones via selective demethylation using reagents like anhydrous aluminum chloride or aluminum bromide in acetonitrile. []

Q14: What are some natural sources of 3-Methoxyflavones?

A14: 3-Methoxyflavones are found in various plants, including:

- Varthemia iphionoides [, ]

- Lupinus luteus (yellow lupin) []

- Euphorbia grantii []

- Helichrysum kraussii and H. odoratissimum [, ]

- Chorizanthe diffusa []

- Gnaphalium gracile []

- Bauhinia glauca []

- Conyza blinii []

- Morus wittiorum []

- Pteroxygonum giraldii []

- Pluchea carolinensis []

- Albizia zygia []

- Tarchonanthus camphoratus [, ]

- Sonchus erzincanicus []

- Acacia confusa [, ]

- Rhododendron delavayi []

- Dalbergia odorifera []

- Crotalaria madurensis []

- Gardenia ternifolia []

- Morus australis []

- Caesalpinia minax []

- Croton brasiliensis []

- Blumea balsamifera []

- Leontopodium leontopodioides []

Q15: How stable are 3-Methoxyflavones under different conditions?

A15: The stability of 3-Methoxyflavones can vary depending on the specific compound and environmental factors such as temperature, pH, and exposure to light and oxygen. More research is needed to comprehensively understand the stability of various 3-Methoxyflavone derivatives.

Q16: What analytical techniques are used to characterize and quantify 3-Methoxyflavones?

A16: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and identifying characteristic protons and carbons. [, , , ]

- Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns. [, , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Used to analyze the absorption and transmittance of light through the compound. [, ]

- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule. []

- High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify different compounds in a mixture. []

- Fast-atom bombardment (FAB) mass spectrometry: A softer ionization technique useful for analyzing polar and thermally labile compounds. []

- Collision-induced dissociation (CID) tandem mass spectrometry: Helps elucidate fragmentation pathways and provide structural information. []

Q17: What are some areas where further research on 3-Methoxyflavones is needed?

A17: Further research is required to:

Q18: Are there any computational studies exploring the structure-activity relationships of 3-methoxyflavones?

A18: While limited research is available specifically on 3-methoxyflavones, computational studies on flavonoids in general utilize techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict their biological activities and interactions with target proteins. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.